3-(1,1-difluoroethyl)-1,2-oxazol-5-amine
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Overview
Description
3-(1,1-Difluoroethyl)-1,2-oxazol-5-amine is a compound of interest in various fields of chemistry and biology due to its unique structural features and reactivity. The presence of the difluoroethyl group and the oxazole ring imparts distinct chemical properties that make it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic fluorination of ketones or their derivatives, followed by cyclization to form the oxazole ring . Another approach involves the direct introduction of the difluoroethyl group onto aromatic rings using reagents like 1,1-difluoroethyl chloride in the presence of catalysts .
Industrial Production Methods
Industrial production of 3-(1,1-difluoroethyl)-1,2-oxazol-5-amine may involve large-scale fluorination reactions using stable and efficient fluorinating agents. The use of nickel-catalyzed difluoroethylation of arylboronic acids with 1,1-difluoroethyl chloride is one such method that can be scaled up for industrial purposes .
Chemical Reactions Analysis
Types of Reactions
3-(1,1-Difluoroethyl)-1,2-oxazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-(1,1-Difluoroethyl)-1,2-oxazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a drug candidate due to its unique structural features.
Industry: It is used in the development of new materials and as a reagent in various chemical processes
Mechanism of Action
The mechanism of action of 3-(1,1-difluoroethyl)-1,2-oxazol-5-amine involves its interaction with molecular targets such as enzymes and receptors. The difluoroethyl group can mimic the steric and electronic features of other functional groups, allowing it to bind to specific sites on enzymes and modulate their activity . This interaction can lead to changes in biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,1-Difluoroethyl chloride: Used as a difluoroethylating reagent.
Difluoroalkanes: Compounds with similar difluoroethyl groups.
Oxazole derivatives: Compounds with similar oxazole rings
Uniqueness
3-(1,1-Difluoroethyl)-1,2-oxazol-5-amine is unique due to the combination of the difluoroethyl group and the oxazole ring, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications in research and industry that other similar compounds may not be suitable for .
Properties
IUPAC Name |
3-(1,1-difluoroethyl)-1,2-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2N2O/c1-5(6,7)3-2-4(8)10-9-3/h2H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXECHQPAWCRVPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NOC(=C1)N)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1188909-17-2 |
Source
|
Record name | 3-(1,1-difluoroethyl)-1,2-oxazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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